rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride
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Overview
Description
rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a methoxymethyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group may be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amides, secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and ion channels. The methoxymethyl group and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed effects.
Comparison with Similar Compounds
rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: can be compared with other cyclopropane derivatives, such as:
(1R,2R)-2-(hydroxymethyl)cyclopropan-1-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(1R,2R)-2-(chloromethyl)cyclopropan-1-amine hydrochloride: Contains a chloromethyl group instead of a methoxymethyl group.
(1R,2R)-2-(methyl)cyclopropan-1-amine hydrochloride: Lacks the methoxy or hydroxyl substituent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The methoxymethyl group, in particular, influences its reactivity and interactions with biological targets.
Properties
CAS No. |
2088415-17-0 |
---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.6 |
Purity |
95 |
Origin of Product |
United States |
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